molecular formula C10H24Cl3N3O2 B2664206 Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride CAS No. 1803560-76-0

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride

Cat. No.: B2664206
CAS No.: 1803560-76-0
M. Wt: 324.67
InChI Key: TYDLGKPXYWCMGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is a chemical compound with versatile applications in scientific research. It is used in various fields like pharmaceuticals and organic synthesis due to its unique properties and potential for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable ester derivative of 2-amino-4-butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate dihydrochloride
  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate monohydrochloride
  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate hydrochloride

Uniqueness

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is unique due to its specific trihydrochloride form, which may confer distinct physicochemical properties and biological activities compared to its dihydrochloride, monohydrochloride, or hydrochloride counterparts. These differences can influence its solubility, stability, and reactivity, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.3ClH/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2;;;/h9H,3-8,11H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLGKPXYWCMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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